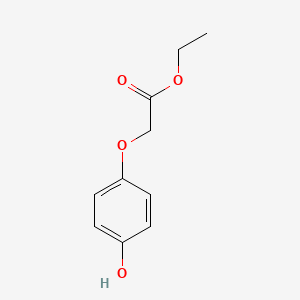
Ethyl 2-(4-hydroxyphenoxy)acetate
概要
説明
Ethyl 2-(4-hydroxyphenoxy)acetate (EHPA) is a synthetic compound with a wide range of applications in the scientific research field. EHPA has been used in many different areas, including drug development, biochemistry, and physiology. It is a highly versatile compound and has been used in various experiments to study the effects of different compounds on the body.
科学的研究の応用
Enzymatic Synthesis
Ethyl 2-(4-hydroxyphenoxy)acetate plays a role in the enzymatic synthesis of pharmaceutical compounds. For example, it is used in the enzymatic hydrolysis of the methyl ester in the production of LASSBio 482, a prototype anti-asthma drug. This process involves a solid biocatalyst and an organic solvent phase, demonstrating the compound's role in facilitating enzymatic reactions in drug synthesis (Bevilaqua et al., 2004).
Synthesis of Biologically Active Compounds
Ethyl 2-(4-hydroxyphenoxy)acetate is also used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This demonstrates its utility in creating building blocks for novel therapeutic agents, particularly in the context of treating diabetes (Altowyan et al., 2022).
Corrosion Inhibition
In the field of materials science, derivatives of Ethyl 2-(4-hydroxyphenoxy)acetate, such as chalcone derivatives, are investigated for their corrosion inhibition properties. These compounds have been shown to effectively inhibit mild steel corrosion in acidic solutions, indicating their potential application in protecting industrial materials (Lgaz et al., 2017).
Catalysis and Chemical Transformations
It is used in various catalytic and chemical transformations. For instance, its derivatives are involved in Rhodium(II) acetate-catalyzed reactions, demonstrating its role in facilitating complex chemical processes (Taylor & Davies, 1983).
Synthesis of Metallomesogens
Ethyl 2-(4-hydroxyphenoxy)acetate derivatives are also used in the synthesis of metallomesogens. These materials have potential applications in the field of liquid crystal technology (Kovganko & Kovganko, 2013).
作用機序
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize esters .
Mode of Action
Ethyl 2-(4-hydroxyphenoxy)acetate, being an ester, can undergo hydrolysis under acidic or basic conditions to form carboxylic acids . This interaction with its targets could result in changes at the molecular level, potentially influencing various biochemical processes.
Biochemical Pathways
Esters like ethyl 2-(4-hydroxyphenoxy)acetate can participate in various reactions such as hydrolysis, alcoholysis, and aminolysis , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (mainly through hydrolysis), and excreted .
Result of Action
The hydrolysis of esters like ethyl 2-(4-hydroxyphenoxy)acetate can result in the formation of carboxylic acids and alcohols , which can have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(4-hydroxyphenoxy)acetate. For instance, the rate of hydrolysis of esters can be influenced by factors such as pH and temperature .
特性
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQNKBWWOXOAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525876 | |
| Record name | Ethyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxyphenoxy)acetate | |
CAS RN |
20872-28-0 | |
| Record name | Ethyl (4-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-hydroxyphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

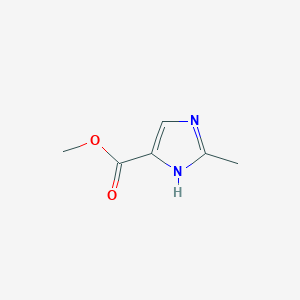
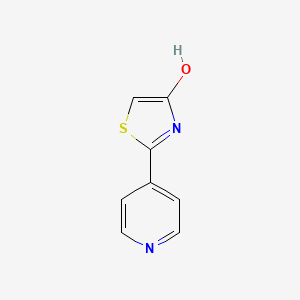
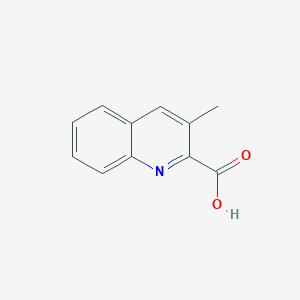

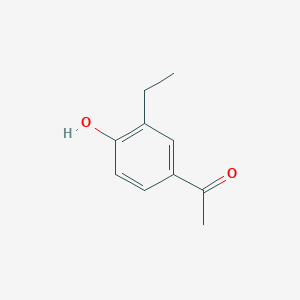
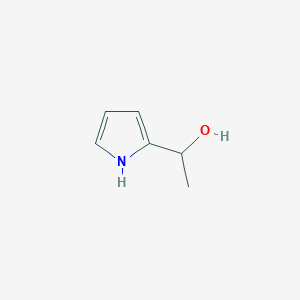

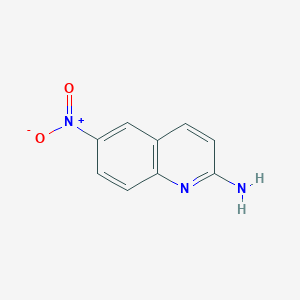

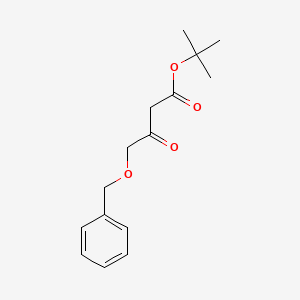
![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)

![Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-](/img/structure/B1611202.png)
